molecular formula C15H19NO5 B13735895 N,O-Diacetyl-L-tyrosine ethyl ester CAS No. 14321-12-1

N,O-Diacetyl-L-tyrosine ethyl ester

Cat. No.: B13735895
CAS No.: 14321-12-1
M. Wt: 293.31 g/mol
InChI Key: WLMFMRPUVBCJKR-AWEZNQCLSA-N
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Description

N,O-Diacetyl-L-tyrosine ethyl ester is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the acetylation of both the amino and hydroxyl groups of L-tyrosine, followed by esterification with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Diacetyl-L-tyrosine ethyl ester typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,O-Diacetyl-L-tyrosine ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,O-Diacetyl-L-tyrosine ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential prodrug for L-tyrosine.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to cross cell membranes more easily than L-tyrosine.

Mechanism of Action

The mechanism of action of N,O-Diacetyl-L-tyrosine ethyl ester involves its hydrolysis to release L-tyrosine, which can then participate in various metabolic pathways. The acetylation and esterification enhance its lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it is hydrolyzed by esterases to release the active L-tyrosine, which can then exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tyrosine ethyl ester: Similar in structure but only acetylated at the amino group.

    L-Tyrosine ethyl ester: Only esterified with ethanol, without acetylation.

    N,O-Diacetyl-L-tyrosine: Acetylated but not esterified

Uniqueness

N,O-Diacetyl-L-tyrosine ethyl ester is unique due to its dual acetylation and esterification, which enhances its lipophilicity and stability compared to other derivatives. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

14321-12-1

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoate

InChI

InChI=1S/C15H19NO5/c1-4-20-15(19)14(16-10(2)17)9-12-5-7-13(8-6-12)21-11(3)18/h5-8,14H,4,9H2,1-3H3,(H,16,17)/t14-/m0/s1

InChI Key

WLMFMRPUVBCJKR-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)C)NC(=O)C

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC(=O)C)NC(=O)C

Origin of Product

United States

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